2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid is a heterocyclic compound characterized by the presence of a furan ring attached to a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound, followed by conversion into a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with similar reactivity.
5-Nitrofuran-2-yl derivatives: Compounds with a nitro group that exhibit different biological activities.
Uniqueness
2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid is unique due to the combination of the furan ring and the cyclohexene carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
767596-75-8 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-5,7-9H,6,12H2,(H,13,14) |
InChI Key |
BSMAYZDFAXYBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC(C1C(=O)O)N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.